4-(2,2-Dimethylpropyl)benzaldehyde
Description
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O/c1-12(2,3)8-10-4-6-11(9-13)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
CGXKLNLXGJBZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2,2-Dimethylpropyl)benzaldehyde with structurally related para-substituted benzaldehydes, emphasizing substituent effects, physical-chemical properties, and applications.
Table 1: Comparative Analysis of Para-Substituted Benzaldehydes
Structural and Electronic Effects
- Neopentyl Group (Target Compound): The 2,2-dimethylpropyl substituent is sterically bulky, limiting access to the aromatic ring and aldehyde group. This reduces electrophilicity at the aldehyde compared to electron-withdrawing substituents (e.g., -Br). Its alkyl nature provides mild electron-donating effects, stabilizing the benzaldehyde via inductive effects .
- Hydroxy and Methoxy Groups (-OH, -OCH₃): Electron-donating substituents increase resonance stabilization of the aromatic ring but reduce aldehyde electrophilicity. 4-Hydroxybenzaldehyde exhibits hydrogen-bonding capacity, enhancing solubility in polar solvents .
- Bromomethyl Group (-CH₂Br): Electron-withdrawing bromine increases aldehyde reactivity, making it prone to nucleophilic attack. The -CH₂Br group serves as a versatile synthetic handle for cross-coupling or alkylation .
- Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group that significantly activates the aromatic ring, often utilized in charge-transfer complexes or analytical reagents .
Physical Properties
- Boiling Points and Solubility: Bulky substituents (e.g., neopentyl) generally lower solubility in polar solvents due to increased hydrophobicity. 4-Methoxybenzaldehyde, with a smaller substituent, has higher volatility (bp ~248°C) compared to bulkier analogs .
- Melting Points: Polar groups like -OH (4-hydroxybenzaldehyde, mp ~116°C) result in higher melting points than nonpolar substituents (e.g., neopentyl) .
Preparation Methods
Reaction Mechanism and Optimization
The neopentylmagnesium bromide nucleophilically attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, forming a magnesium alkoxide intermediate. Acidic workup liberates the tertiary alcohol, which undergoes subsequent oxidation to the aldehyde. Key parameters include:
-
Temperature control : Maintaining sub-10°C conditions minimizes side reactions such as aldol condensation.
-
Solvent selection : THF enhances reagent solubility and reaction homogeneity compared to diethyl ether.
-
Oxidation agents : Pyridinium chlorochromate (PCC) in dichloromethane achieves selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation.
Example protocol (adapted from):
-
4-Bromobenzaldehyde (10.0 g, 54.1 mmol) dissolved in THF (100 mL) is treated with neopentylmagnesium bromide (1.1 equiv, 59.5 mmol) at 0°C under N₂.
-
After 3 h, the mixture is quenched with saturated NH₄Cl (50 mL) and extracted with ethyl acetate (3 × 50 mL).
-
The crude alcohol is oxidized with PCC (12.0 g, 55.7 mmol) in CH₂Cl₂, yielding 4-(2,2-dimethylpropyl)benzaldehyde (8.7 g, 78%).
Friedel-Crafts Acylation Followed by Reduction
Friedel-Crafts acylation provides an alternative route, particularly for large-scale synthesis. This method employs benzene derivatives and neopentyl acyl chlorides under Lewis acid catalysis.
Catalytic Systems and Substrate Compatibility
Aluminum trichloride (AlCl₃) remains the predominant catalyst, though FeCl₃ and ZnCl₂ show promise for reduced environmental impact. The reaction proceeds via electrophilic substitution:
Critical considerations:
-
Regioselectivity : The para isomer predominates (>90%) due to steric hindrance at ortho positions.
-
Reduction step : Lithium aluminum hydride (LiAlH₄) reduces the ketone to the methylene group, necessitating careful stoichiometry to avoid over-reduction.
| Parameter | Value |
|---|---|
| Catalyst loading | 1.2 equiv AlCl₃ |
| Reaction temperature | 40°C |
| Yield (acyl step) | 82% |
| Purity (HPLC) | 98.5% |
Palladium-Catalyzed Cross-Coupling
Recent advances leverage Suzuki-Miyaura coupling for constructing the neopentyl-benzaldehyde linkage. This method employs 4-bromobenzaldehyde and neopentylboronic acid in the presence of Pd(PPh₃)₄.
Ligand and Base Optimization
-
Ligands : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity, enabling reactions at 50°C vs. 80°C with monodentate ligands.
-
Bases : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF), achieving 85% yield vs. 72%.
Representative procedure (from):
-
4-Bromobenzaldehyde (5.0 g, 27.0 mmol), neopentylboronic acid (4.2 g, 32.4 mmol), Pd(PPh₃)₄ (0.31 g, 0.27 mmol), and K₃PO₄ (11.5 g, 54.0 mmol) are combined in DMF/H₂O (4:1, 50 mL).
-
The mixture is stirred at 50°C for 12 h, filtered through Celite®, and purified via column chromatography (hexane/EtOAc 4:1) to afford the product (4.1 g, 74%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Grignard alkylation | 78 | 0–5 | None | Moderate |
| Friedel-Crafts | 82 | 40 | AlCl₃ | High |
| Suzuki coupling | 74–85 | 50–80 | Pd(PPh₃)₄ | Low to moderate |
Key findings :
-
The Friedel-Crafts route offers superior scalability and yield but generates stoichiometric metal waste.
-
Suzuki coupling provides excellent regiocontrol but suffers from palladium cost and ligand sensitivity.
-
Grignard methods balance simplicity and efficiency for laboratory-scale synthesis.
Q & A
Q. What are the recommended synthetic routes for 4-(2,2-Dimethylpropyl)benzaldehyde?
- Methodological Answer : Synthesis typically involves alkylation of phenolic precursors or substitution reactions. For example, Friedel-Crafts alkylation can be employed using tert-butyl groups as substituents. Reaction parameters such as catalyst choice (e.g., Lewis acids), solvent (e.g., toluene or dichloromethane), and temperature (room temperature to reflux) significantly influence yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and substituent positions (e.g., aldehyde proton at ~10 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects aldehyde C=O stretching (~1700 cm).
- Chromatography : GC-MS or HPLC assesses purity, with retention times compared to standards .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep away from oxidizing agents and moisture; store in a cool, dark environment.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts alkylation for this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for efficacy.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar solvents.
- Temperature Control : Reflux conditions (e.g., 80–100°C) often favor product formation but require monitoring for side reactions.
- Workflow : Use kinetic studies (e.g., TLC monitoring) to terminate reactions at optimal conversion points .
Q. What strategies address contradictory data in biological activity studies of derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial or cytotoxic activity using multiple assays (e.g., broth microdilution and agar diffusion for antimicrobial studies).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to resolve discrepancies in potency.
- Dose-Response Curves : Ensure linearity across concentrations to identify non-specific effects .
Q. How is this compound utilized in environmental impact assessments?
- Methodological Answer :
- Persistence Studies : Use GC-MS or LC-MS to quantify degradation half-life in water or soil under controlled conditions (e.g., UV exposure, microbial activity).
- Bioaccumulation Potential : Measure logP values (experimental or computational) to predict partitioning into lipid tissues.
- Toxicity Profiling : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What role does steric hindrance from the 2,2-dimethylpropyl group play in reactivity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethyl or methyl substituents) in nucleophilic additions or oxidations.
- Computational Modeling : Density Functional Theory (DFT) calculates steric maps and transition-state energies to explain reduced reactivity in crowded environments.
- Crystallography : X-ray structures reveal spatial arrangements affecting intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
